An In-depth Technical Guide to the Chemical Properties of (3-Chloro-2-methylphenyl)methanol
An In-depth Technical Guide to the Chemical Properties of (3-Chloro-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of (3-Chloro-2-methylphenyl)methanol, a substituted aromatic alcohol of interest in synthetic and medicinal chemistry. This document collates available data on its physical and spectroscopic properties, potential synthetic routes, and prospective biological activities, aiming to serve as a valuable resource for professionals in research and development.
Core Chemical Properties
(3-Chloro-2-methylphenyl)methanol, with the CAS number 90369-75-8, is a white to off-white solid at room temperature, suggesting a melting point above 25 °C.[1] Its chemical structure consists of a benzyl alcohol core substituted with a chloro group at the 3-position and a methyl group at the 2-position of the phenyl ring.
Table 1: Physicochemical Properties of (3-Chloro-2-methylphenyl)methanol
| Property | Value | Source |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 90369-75-8 | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | Data not available | N/A |
| Boiling Point | Data not available | N/A |
| Solubility | Data not available | N/A |
| Storage Temperature | 2-8 °C | [1] |
Spectroscopic Data
Detailed experimental spectroscopic data for (3-Chloro-2-methylphenyl)methanol is not widely available in the public domain. However, based on its structure and data for related compounds, the following spectral characteristics can be predicted.
Mass Spectrometry
Predicted mass spectrometry data indicates the molecular ion peak and various adducts.[2]
Table 2: Predicted Mass Spectrometry Data for (3-Chloro-2-methylphenyl)methanol Adducts
| Adduct | Predicted m/z |
| [M]+ | 156.03365 |
| [M+H]+ | 157.04148 |
| [M+Na]+ | 179.02342 |
| [M-H]- | 155.02692 |
| [M+H-H₂O]+ | 139.03146 |
Source: PubChemLite[2]
The fragmentation of the molecular ion is expected to involve the loss of a water molecule (M-18), a hydroxyl radical (M-17), and cleavage of the benzylic C-C bond.
NMR Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl, methylene, aromatic, and hydroxyl protons. The aromatic region would likely display a complex multiplet for the three adjacent protons.
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Methyl Protons (-CH₃): A singlet around δ 2.2-2.4 ppm.
-
Methylene Protons (-CH₂OH): A singlet around δ 4.5-4.7 ppm.
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Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that can vary depending on concentration and solvent.
-
Aromatic Protons (Ar-H): A multiplet in the range of δ 7.0-7.4 ppm.
¹³C NMR: The carbon NMR spectrum should exhibit eight distinct signals corresponding to the eight carbon atoms in different chemical environments.
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Methyl Carbon (-CH₃): Approximately δ 15-20 ppm.
-
Methylene Carbon (-CH₂OH): Approximately δ 60-65 ppm.
-
Aromatic Carbons (Ar-C): Six signals in the range of δ 120-145 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, C-H, and C-Cl functional groups.
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.
-
C-O Stretch: A strong band in the region of 1000-1260 cm⁻¹.
-
C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.
Experimental Protocols: Synthesis
Synthesis from 3-Chloro-2-methylbenzaldehyde via Sodium Borohydride Reduction
This method involves the selective reduction of an aldehyde to a primary alcohol using the mild reducing agent sodium borohydride.[3][4]
Methodology:
-
Dissolution: Dissolve 3-chloro-2-methylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) to quench the excess NaBH₄.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Synthesis from 3-Chloro-2-methylbenzoic Acid via Lithium Aluminum Hydride Reduction
This method employs a powerful reducing agent, lithium aluminum hydride, to reduce a carboxylic acid to a primary alcohol.[5][6] This reaction must be carried out under anhydrous conditions.
Methodology:
-
Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve 3-chloro-2-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at reflux until the reaction is complete (monitored by TLC).
-
Quenching: Cool the reaction mixture in an ice bath and cautiously add water dropwise, followed by a 15% aqueous sodium hydroxide solution, and then more water to quench the excess LiAlH₄.
-
Filtration and Extraction: Filter the resulting aluminum salts and wash the filter cake with THF. Combine the filtrates and extract the aqueous layer with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.
Potential Biological Activity
While there are no direct studies on the biological activity of (3-Chloro-2-methylphenyl)methanol, literature on structurally similar compounds suggests potential antimicrobial and cytotoxic properties.
Substituted benzyl alcohols are known to possess antibacterial and antifungal properties.[7][8][9] The presence of halogen substituents on the phenyl ring can modulate this activity. For instance, various chlorinated benzyl alcohols have demonstrated significant antimicrobial effects.[7] Furthermore, studies on other chlorinated phenyl derivatives have indicated potential cytotoxic effects against cancer cell lines.[10][11][12]
Given these precedents, it is plausible that (3-Chloro-2-methylphenyl)methanol may exhibit biological activities that warrant further investigation, particularly in the context of developing new antimicrobial or anticancer agents.
Conclusion
(3-Chloro-2-methylphenyl)methanol is a compound with potential applications in various fields of chemical research. While comprehensive experimental data on its physical and biological properties are currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. The outlined synthetic pathways offer practical approaches for its preparation, enabling further investigation into its spectroscopic characteristics and potential therapeutic applications. Researchers are encouraged to undertake further studies to fully elucidate the properties of this compound.
References
- 1. PubChemLite - (3-chloro-2-methylphenyl)methanol (C8H9ClO) [pubchemlite.lcsb.uni.lu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]





